molecular formula C24H30N2O B14217656 1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- CAS No. 827016-11-5

1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-

Cat. No.: B14217656
CAS No.: 827016-11-5
M. Wt: 362.5 g/mol
InChI Key: DOXKERVGILPKLG-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.

    1H-Indole-2-carboxylic acid: Contains a carboxyl group instead of an ethanol group.

    1H-Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

827016-11-5

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

2-[3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]indol-1-yl]ethanol

InChI

InChI=1S/C24H30N2O/c1-18-6-5-7-19(2)24(18)20-10-12-25(13-11-20)16-21-17-26(14-15-27)23-9-4-3-8-22(21)23/h3-9,17,20,27H,10-16H2,1-2H3

InChI Key

DOXKERVGILPKLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CN(C4=CC=CC=C43)CCO

Origin of Product

United States

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